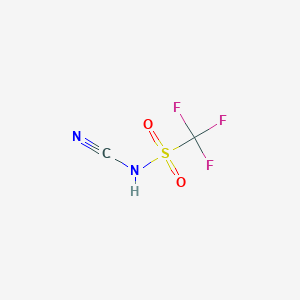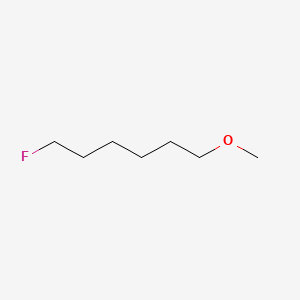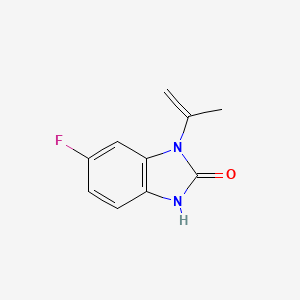
6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the cyclocarbonylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom and isopropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, which affects cell division and growth . Additionally, it acts as a histamine H3-receptor antagonist, influencing various central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
The presence of a fluorine atom and an isopropenyl group in 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- distinguishes it from other benzimidazole derivatives
Properties
CAS No. |
406945-11-7 |
|---|---|
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-fluoro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |
InChI Key |
HBVIXQSUMQUPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N1C2=C(C=CC(=C2)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


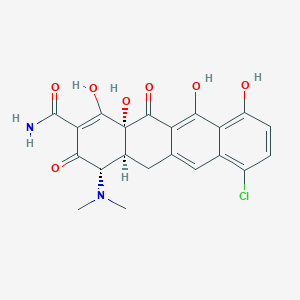
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
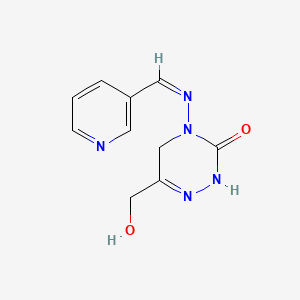
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

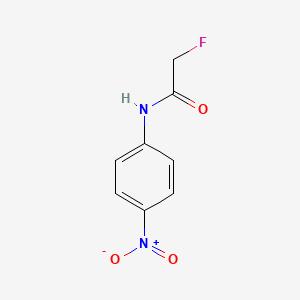
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
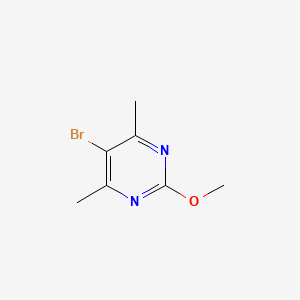
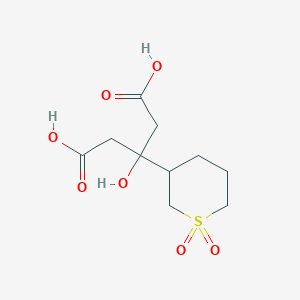
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
